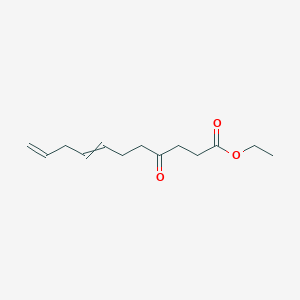
Ethyl 4-oxoundeca-7,10-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxoundeca-7,10-dienoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a carbonyl group (C=O) and an ester functional group (RCOOR’). This compound is known for its unique chemical structure, which includes conjugated double bonds, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoundeca-7,10-dienoate can be synthesized through several methods. One common method involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods include the use of Horner-Wadsworth-Emmons and Still-Gennari olefinations, although these methods may have limitations in terms of selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The use of Pd-catalyzed cross-coupling reactions is preferred due to its efficiency and high yield. The reaction conditions typically involve the use of bases such as CsF or nBu4NF to promote the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxoundeca-7,10-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into primary alcohols using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as hydroxylamine can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Oximes and hydrazones
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxoundeca-7,10-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-oxoundeca-7,10-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The conjugated double bonds in its structure may also play a role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-oxoundeca-7,10-dienoate can be compared with other esters such as ethyl acetate and methyl butyrate . While these compounds share similar functional groups, this compound is unique due to its conjugated double bonds and longer carbon chain. This structural difference contributes to its distinct chemical and physical properties, making it a valuable compound in various applications.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl (E,Z)-2,4-decadienoate
Eigenschaften
CAS-Nummer |
90162-79-1 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
ethyl 4-oxoundeca-7,10-dienoate |
InChI |
InChI=1S/C13H20O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3,6-7H,1,4-5,8-11H2,2H3 |
InChI-Schlüssel |
FTAYKHCKPBVHED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)CCC=CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


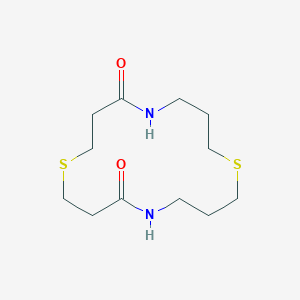
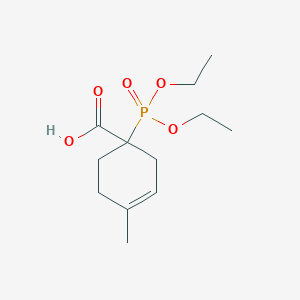
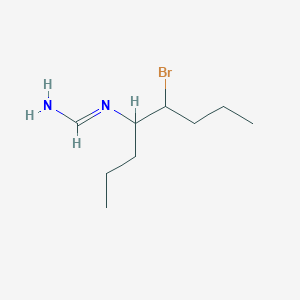
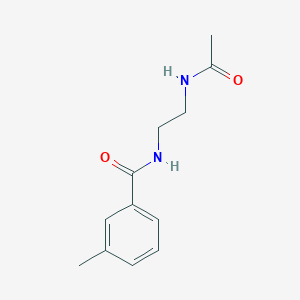
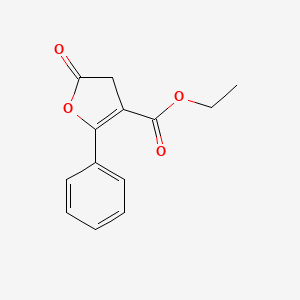

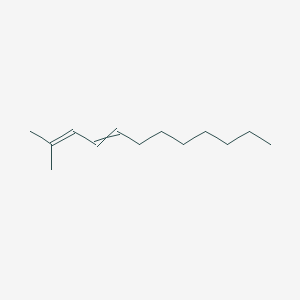
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
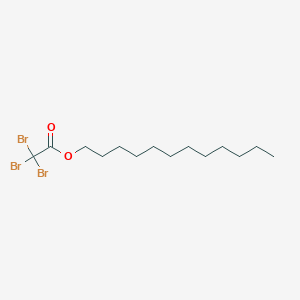
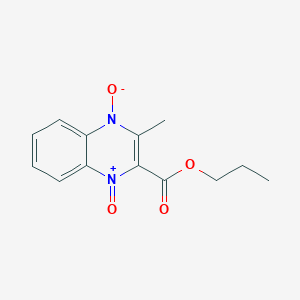
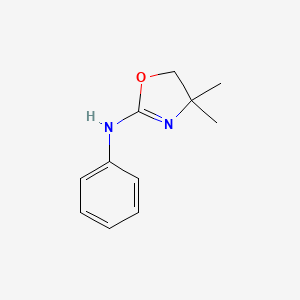
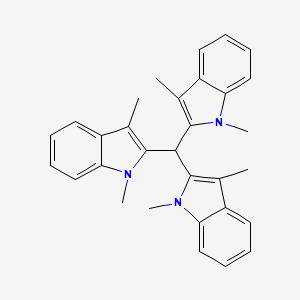
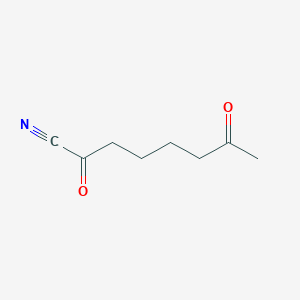
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
